![molecular formula C16H24ClN3O B3035163 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 303150-94-9](/img/structure/B3035163.png)
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Overview
Description
“3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide” is a chemical compound with the molecular formula C16H24ClN3O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chloro group, a dimethyl group, a phenyl group, and a methylpiperazinyl group attached to a propanamide backbone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.84 . Other physical and chemical properties such as boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
1. Antitumor Applications
3-Chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide has been studied for its potential in cancer chemotherapy. Specifically, compounds related to this chemical, such as Baker's antifol, have been identified as reversible inhibitors of dihydrofolate reductase, showing promise in this field (Camerman, Smith, & Camerman, 1978).
2. Development of Neurokinin-1 Receptor Antagonists
Compounds structurally similar to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide have been developed as neurokinin-1 receptor antagonists. These compounds are significant in their potential efficacy for conditions like emesis and depression (Harrison et al., 2001).
3. Anticonvulsant Hybrid Compounds
Research has involved creating hybrid molecules combining the chemical fragments of known antiepileptic drugs, which include structural elements similar to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide. These studies aim to develop new anticonvulsant agents with broader spectrums of activity across various seizure models (Kamiński et al., 2015).
4. Biological Activity in Halogenated Hydrocarbons
Studies have investigated the amination reaction of halogenated hydrocarbons similar in structure to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide. This research is significant for understanding the biological activities of these compounds, including their antimycobacterial properties (Bai et al., 2012).
5. Nonlinear Optical Properties in Chalcone Derivatives
Compounds structurally related to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide have been synthesized to investigate their nonlinear optical properties. These studies are crucial for developing new materials for optical device applications like optical limiters (Rahulan et al., 2014).
6. Exploration in Glucocorticoid Receptor Modulators
Research into heterocyclic glucocorticoid receptor modulators has included structures analogous to 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide. These studies focus on understanding the structure-activity relationships, which are key in developing new therapeutic agents for conditions modulated by the glucocorticoid receptor (Xiao et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls, making it a potential target for antibacterial drugs .
Mode of Action
It is believed to interact with its target, d-alanine–d-alanine ligase, and inhibit its function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in bacteria . By inhibiting D-alanine–D-alanine ligase, it disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall . This leads to a weakened cell wall and eventually, bacterial cell death .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The inhibition of D-alanine–D-alanine ligase by 3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide leads to a disruption in the synthesis of the bacterial cell wall . This results in a weakened cell wall, making the bacterial cell more susceptible to osmotic pressure and other environmental stresses, ultimately leading to cell death .
Safety and Hazards
properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-16(2,12-17)15(21)18-13-4-6-14(7-5-13)20-10-8-19(3)9-11-20/h4-7H,8-12H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJJMXDNDHJIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155848 | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303150-94-9 | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303150-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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